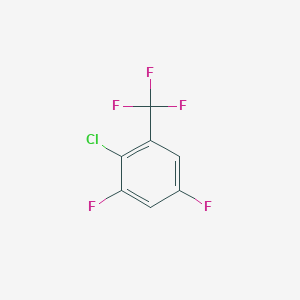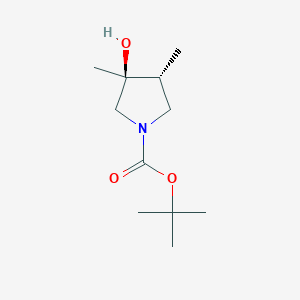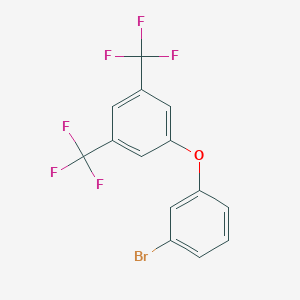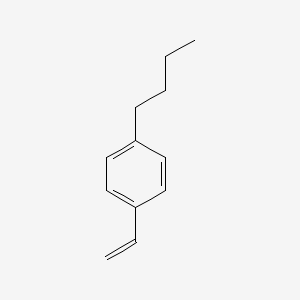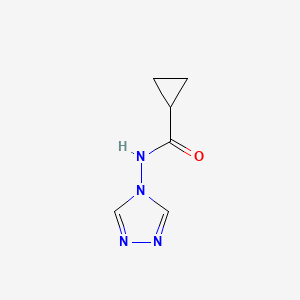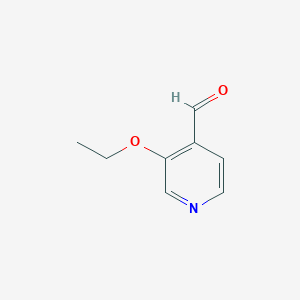
3-Ethoxyisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxyisonicotinaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of isonicotinaldehyde, where the ethoxy group is attached to the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyisonicotinaldehyde can be achieved through several methods. One common approach involves the ethylation of isonicotinaldehyde. This reaction typically requires the use of ethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
化学反応の分析
Types of Reactions
3-Ethoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Ethoxyisonicotinic acid.
Reduction: 3-Ethoxyisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Ethoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethoxyisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways.
類似化合物との比較
Similar Compounds
3-Hydroxyisonicotinaldehyde: Similar structure but with a hydroxyl group instead of an ethoxy group.
Isonicotinaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
Uniqueness
3-Ethoxyisonicotinaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
3-ethoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-5-9-4-3-7(8)6-10/h3-6H,2H2,1H3 |
InChIキー |
NAQPIVFXHJUJOW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CN=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


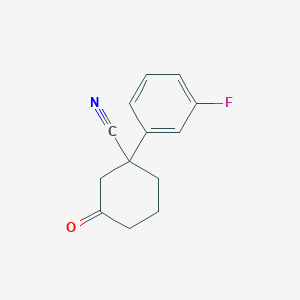
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
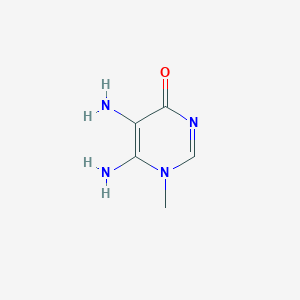
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

